molecular formula C11H20O3 B13641472 Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

Cat. No.: B13641472
M. Wt: 200.27 g/mol
InChI Key: RLYKHMZNRGILCD-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings . This particular compound is known for its unique structure, which includes a cyclohexyl ring substituted with a hydroxy group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate can be synthesized through the esterification of 2-(1-hydroxy-4-methylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate stands out due to its cyclohexyl ring structure, which imparts unique chemical properties and reactivity compared to simpler esters. This structural complexity allows for a broader range of applications and interactions in both chemical and biological systems .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-4-methylcyclohexyl)acetate

InChI

InChI=1S/C11H20O3/c1-3-14-10(12)8-11(13)6-4-9(2)5-7-11/h9,13H,3-8H2,1-2H3

InChI Key

RLYKHMZNRGILCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)C)O

Origin of Product

United States

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